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Compound of Interest

Compound Name: Ethyl 2-octynoate

Cat. No.: B080503 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ethyl 2-octynoate is an organic compound classified as an acetylenic ester. Its unique

chemical structure, featuring a terminal alkyne and an ethyl ester functional group, imparts

specific reactivity and physical properties that are of interest in various chemical and biological

research areas. This technical guide provides a comprehensive overview of the chemical

properties, structure, and relevant experimental data for Ethyl 2-octynoate, tailored for a

scientific audience.

Chemical Structure and Identification
The fundamental structure of Ethyl 2-octynoate consists of an eight-carbon chain with a triple

bond at the second carbon position (C2) and an ethyl ester at the carboxyl end.

CH₃ CH₂ CH₂ CH₂ CH₂ C C C O CH₂ CH₃ O
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Table 1: Chemical Identification
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Identifier Value

IUPAC Name ethyl oct-2-ynoate[1]

Synonyms
Ethyl 2-octynate, Ethyl heptyne carboxylate, 2-

Octynoic acid, ethyl ester[2]

CAS Number 10519-20-7[2]

Molecular Formula C₁₀H₁₆O₂[1][2]

SMILES CCCCCC#CC(=O)OCC[1]

InChI
InChI=1S/C10H16O2/c1-3-5-6-7-8-9-10(11)12-

4-2/h3-7H2,1-2H3[1]

InChIKey QPMDWYXUSMRVKT-UHFFFAOYSA-N[1]

Physicochemical Properties
The physical and chemical properties of Ethyl 2-octynoate are summarized in the table below.

These properties are crucial for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Data

Property Value

Molecular Weight 168.23 g/mol [1][2]

Appearance Colorless liquid

Boiling Point 206 - 208 °C @ 760 mmHg

Melting Point -47 °C

Density 0.868 g/cm³

Vapor Pressure 0.2 mmHg @ 25 °C

Flash Point 75 °C (167 °F)

Solubility
Insoluble in water. Soluble in organic solvents

like ethanol and ether.
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Experimental Protocols
Synthesis of Ethyl 2-octynoate
A common method for the synthesis of α,β-acetylenic esters like Ethyl 2-octynoate involves

the reaction of a terminal alkyne with ethyl chloroformate in the presence of a strong base. A

detailed experimental protocol is outlined below.

Materials:

1-Heptyne

n-Butyllithium (in hexane)

Ethyl chloroformate

Anhydrous diethyl ether or tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Anhydrous magnesium sulfate (MgSO₄)

Standard glassware for anhydrous reactions (oven-dried)

Magnetic stirrer and stirring bar

Ice bath and dry ice/acetone bath

Procedure:

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a

dropping funnel, a thermometer, and a nitrogen inlet.

Dissolve 1-heptyne in anhydrous diethyl ether or THF and cool the solution to -78 °C using a

dry ice/acetone bath.

Slowly add an equimolar amount of n-butyllithium solution from the dropping funnel,

maintaining the temperature below -65 °C. A white precipitate of lithium heptynilide will form.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b080503?utm_src=pdf-body
https://www.benchchem.com/product/b080503?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080503?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stir the resulting slurry at -78 °C for 30 minutes.

Add ethyl chloroformate dropwise to the reaction mixture.

Replace the dry ice/acetone bath with an ice bath and allow the reaction to stir and slowly

warm to room temperature overnight.

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

Transfer the mixture to a separatory funnel and separate the organic layer.

Extract the aqueous layer with two portions of diethyl ether.

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

Filter the drying agent and remove the solvent under reduced pressure using a rotary

evaporator.

The crude product can be purified by vacuum distillation to yield pure Ethyl 2-octynoate.

Click to download full resolution via product page

Analytical Methods: Gas Chromatography-Mass
Spectrometry (GC-MS)
GC-MS is a suitable technique for the analysis and identification of volatile compounds like

Ethyl 2-octynoate.

Instrumentation and Conditions:

Gas Chromatograph: Agilent 7890B GC system or equivalent.

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar nonpolar capillary

column.

Injector: Split/splitless mode at 250°C.
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Carrier Gas: Helium at a constant flow of 1.0 mL/min.

Oven Temperature Program:

Initial temperature: 50°C, hold for 1 min.

Ramp 1: Increase to 150°C at 10°C/min.

Ramp 2: Increase to 250°C at 20°C/min, hold for 5 min.

Mass Spectrometer: Quadrupole mass analyzer.

Ionization Mode: Electron Impact (EI) at 70 eV.

Mass Range: m/z 40-400.

Sample Preparation:

Prepare a stock solution of Ethyl 2-octynoate in a suitable solvent (e.g., hexane or ethyl

acetate).

Create a series of calibration standards by serial dilution of the stock solution.

For unknown samples, perform a liquid-liquid extraction if the compound is in an aqueous

matrix, or dilute directly if in an organic solvent.

Inject 1 µL of the prepared sample into the GC-MS system.

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure of

Ethyl 2-octynoate.

¹H NMR (CDCl₃):

δ ~4.2 ppm (q, 2H): Quartet corresponding to the -O-CH₂- protons of the ethyl group.
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δ ~2.3 ppm (t, 2H): Triplet for the methylene protons adjacent to the alkyne (-C≡C-CH₂-).

δ ~1.6 ppm (m, 2H): Multiplet for the methylene protons further down the alkyl chain.

δ ~1.3 ppm (m, 4H): Multiplet for the remaining methylene protons in the alkyl chain.

δ ~1.2 ppm (t, 3H): Triplet corresponding to the -CH₃ protons of the ethyl group.

δ ~0.9 ppm (t, 3H): Triplet for the terminal methyl group of the octyl chain.

¹³C NMR (CDCl₃):

δ ~154 ppm: Carbonyl carbon (C=O).

δ ~90 ppm and ~74 ppm: Acetylenic carbons (-C≡C-).

δ ~62 ppm: Methylene carbon of the ethyl ester (-O-CH₂-).

δ ~31, 28, 22, 19 ppm: Methylene carbons of the alkyl chain.

δ ~14 ppm: Methyl carbon of the ethyl ester and terminal methyl carbon of the alkyl chain.

Infrared (IR) Spectroscopy
The IR spectrum of Ethyl 2-octynoate shows characteristic absorption bands for its functional

groups.

Key IR Absorptions (neat):

~2960-2860 cm⁻¹: C-H stretching vibrations of the alkyl groups.

~2250 cm⁻¹: C≡C stretching vibration of the alkyne, which is a key characteristic peak.

~1715 cm⁻¹: C=O stretching vibration of the ester.

~1250 cm⁻¹: C-O stretching vibration of the ester.
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Biological Activity and Relevance in Drug
Development
While Ethyl 2-octynoate itself is not a widely studied therapeutic agent, the class of acetylenic

fatty acids and their esters has garnered interest in biological research. Some acetylenic fatty

acids have been shown to possess antifungal and anti-inflammatory properties.[3] For

instance, certain acetylenic acids can inhibit cyclooxygenase (COX) enzymes, which are key

targets in anti-inflammatory drug development.

The lipophilic nature of fatty acid esters makes them potential candidates for prodrug

strategies, where a pharmacologically active molecule is chemically modified to enhance its

absorption, distribution, metabolism, and excretion (ADME) properties.[4][5] The ester linkage

can be designed to be cleaved by endogenous esterases, releasing the active drug at the

target site.

Furthermore, some studies have investigated the cytotoxicity of related compounds. For

example, ethyl 2-cyanoacrylate has been evaluated for its biocompatibility in medical

applications.[6] The toxicological profile of octynoic acid esters has been assessed by

regulatory bodies, with methyl 2-octynoate being identified as a skin sensitizer.[2]
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Conclusion
Ethyl 2-octynoate is a well-defined chemical entity with distinct structural features and

physicochemical properties. The presence of the alkyne and ester functional groups provides

avenues for various chemical transformations and potential biological interactions. While direct

applications in drug development are not yet established, the broader class of acetylenic fatty

acid esters presents intriguing possibilities for further research, particularly in the areas of

prodrug design and as modulators of enzymatic pathways. The experimental protocols and

data presented in this guide offer a solid foundation for researchers and scientists working with

or exploring the potential of Ethyl 2-octynoate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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